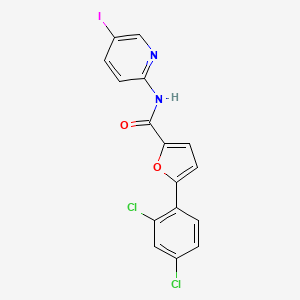

5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide, also known as DCFPyL, is a small molecule radiopharmaceutical that has gained significant attention in recent years due to its potential applications in prostate cancer imaging. DCFPyL is a prostate-specific membrane antigen (PSMA) inhibitor that binds to PSMA, a protein that is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapy.

Mechanism of Action

5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide binds specifically to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its overexpression in prostate cancer cells has been linked to increased tumor aggressiveness and metastasis. By targeting PSMA, this compound can selectively accumulate in prostate cancer cells, allowing for accurate imaging and potential therapy.

Biochemical and Physiological Effects:

This compound has a high affinity for PSMA, with a dissociation constant (Kd) in the nanomolar range. The binding of this compound to PSMA results in internalization of the complex, followed by lysosomal degradation of the PSMA protein. In addition to its potential for imaging and therapy, this compound has also been investigated for its ability to inhibit PSMA-mediated folate uptake, which could have implications for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide has several advantages for use in lab experiments, including its high affinity for PSMA, rapid internalization, and potential for targeted therapy. However, there are also limitations to its use, including the need for specialized equipment for radiolabeling and imaging, as well as potential variability in PSMA expression levels in different tumor types.

Future Directions

There are several potential future directions for research on 5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide, including the development of new radiolabeling techniques for improved imaging sensitivity and specificity, the investigation of this compound as a therapeutic agent for targeted radionuclide therapy, and the exploration of PSMA-targeted therapies for other cancer types. Additionally, there is ongoing research on the use of this compound in combination with other imaging modalities, such as MRI and CT, to improve prostate cancer detection and characterization.

Synthesis Methods

The synthesis of 5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide involves several steps, including the preparation of the starting materials, coupling of the pyridine and furan rings, and introduction of the iodine and chlorine substituents. The synthesis is typically carried out using a combination of organic chemistry techniques, including Suzuki coupling, halogenation, and palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

5-(2,4-dichlorophenyl)-N-(5-iodo-2-pyridinyl)-2-furamide has shown promising results in preclinical and clinical studies as a diagnostic tool for prostate cancer imaging. In a recent phase 3 clinical trial, this compound-PET/CT imaging demonstrated high sensitivity and specificity for detecting prostate cancer lesions, even at low PSA levels. This compound has also been investigated as a therapeutic agent, with preclinical studies showing potential for targeted radionuclide therapy.

properties

IUPAC Name |

5-(2,4-dichlorophenyl)-N-(5-iodopyridin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2IN2O2/c17-9-1-3-11(12(18)7-9)13-4-5-14(23-13)16(22)21-15-6-2-10(19)8-20-15/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTZWZRNPUAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)

![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)

![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)

![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)

![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)